(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
CAS No.: 1704080-24-9
Cat. No.: VC2888962
Molecular Formula: C9H11BClFO3
Molecular Weight: 232.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704080-24-9 |
|---|---|
| Molecular Formula | C9H11BClFO3 |
| Molecular Weight | 232.44 g/mol |
| IUPAC Name | [3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 |
| Standard InChI Key | GZFOXUDKAZOXLA-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O |
Introduction
Chemical Identity and Structure
Structural Characteristics
The chemical structure of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid features a phenyl ring with three key substituents:
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A boronic acid group (-B(OH)2) at position 1 of the phenyl ring, which serves as the reactive center for coupling reactions.
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A chlorine atom at position 3, providing electronic modulation and potential for selective reactivity.
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A 3-fluoropropoxy chain (-OCH2CH2CH2F) at position 4, introducing both steric bulk and electronic characteristics that influence reactivity.
The standard SMILES notation for this compound is B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O . This structural configuration enables the molecule to participate effectively in cross-coupling reactions while offering selectivity through its unique substitution pattern.
Physical and Chemical Properties
Physical Properties
The physical properties of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid have been documented in multiple sources, though some variations exist in the reported data. Based on the most reliable sources, the compound has the following properties:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 232.44-232.45 g/mol | |
| Solubility | Variable depending on solvent | |
| Storage Temperature | 2-8°C (recommended) |
It's worth noting that one source reported a differing molecular formula (C10H12ClFO3) and weight (234.65) , but this appears to be inconsistent with the majority of reliable sources which report C9H11BClFO3 with a weight of approximately 232.44 g/mol .
Chemical Reactivity
The chemical reactivity of this compound is predominantly centered around its boronic acid functionality. The boronic acid group (-B(OH)2) serves as a nucleophilic center that can participate in various transformations:
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Suzuki-Miyaura coupling reactions: The compound primarily participates in these palladium-catalyzed reactions to form carbon-carbon bonds between the aromatic ring and various coupling partners.
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Transmetalation processes: As with most boronic acids, this compound can undergo transmetalation with transition metals, particularly palladium complexes in catalytic cycles.
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Lewis acid properties: The boron atom in the boronic acid group can act as a Lewis acid, potentially coordinating with Lewis bases in certain reaction conditions.
The reactivity is influenced by the electronic effects of the chlorine atom and the fluoropropoxy chain, which modify the electron density distribution across the aromatic ring system. These substituents likely affect the rate and selectivity of coupling reactions in which this compound participates.
Applications in Organic Synthesis
Suzuki Coupling Reactions
The primary application of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. These reactions allow for the attachment of the (3-chloro-4-(3-fluoropropoxy)phenyl) moiety to various coupling partners, enabling the synthesis of complex molecules with this structural feature. The specificity of this substitution pattern makes this compound valuable in contexts where:
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A chloro-fluoropropoxy substitution pattern is required in the final product
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Selective functionalization of an aromatic ring is needed
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The electronic and steric properties of this particular aryl group are desired in the target molecule
Suzuki coupling using this boronic acid would typically employ palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like K2CO3 or Cs2CO3, and solvents such as THF, dioxane, or DMF, often with water as a co-solvent.
Other Applications
While the provided sources primarily focus on Suzuki coupling reactions, boronic acids like (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid can potentially be used in other contexts:
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Medicinal Chemistry: The unique substitution pattern of this compound might make it valuable in medicinal chemistry for developing pharmaceuticals with specific binding properties or metabolic profiles.
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Material Science: The fluorinated moiety could provide interesting properties in materials applications, particularly where controlled polarity or hydrophobicity is desired.
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Building Block for Complex Molecules: Beyond simple coupling reactions, this compound could serve as a sophisticated building block for the synthesis of complex organic molecules requiring its specific substitution pattern.
These potential applications extend beyond the direct information provided in the search results but are consistent with the general utility of functionalized arylboronic acids in organic synthesis.
| Supplier | Product Details | Price | Updated |
|---|---|---|---|
| Matrix Scientific | 1g (95% purity) | $816 | 2021-12-16 |
| Matrix Scientific | 5g (95% purity) | $1,697 | 2021-12-16 |
| GlpBio | Catalog No. GF52463 | Not specified |
Additional suppliers mentioned in the sources include Jilin Chinese Academy of Sciences-yanshen Technology, BeiJing Hwrk Chemicals Limited, and Jinan ponder chemical co. LTD . The relatively high pricing suggests limited production scale and specialized applications.
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